5-Iodo-2,4-dimethylbenzoic acid
Overview
Description
5-Iodo-2,4-dimethylbenzoic acid: is an organic compound with the molecular formula C(_9)H(_9)IO(_2) It is characterized by the presence of an iodine atom at the fifth position and two methyl groups at the second and fourth positions on the benzene ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,4-dimethylbenzoic acid typically involves the iodination of 2,4-dimethylbenzoic acid. One common method is:
Iodination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalytic Processes: Employing catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products
Substitution: Formation of 5-azido-2,4-dimethylbenzoic acid or 5-thiocyanato-2,4-dimethylbenzoic acid.
Oxidation: Conversion to 2,4-dimethylterephthalic acid.
Reduction: Formation of 5-iodo-2,4-dimethylbenzyl alcohol.
Scientific Research Applications
5-Iodo-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethylbenzoic acid depends on its specific application. In chemical reactions, the iodine atom and carboxylic acid group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylbenzoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-2,4-dimethylbenzoic acid:
Uniqueness
5-Iodo-2,4-dimethylbenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
5-iodo-2,4-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBULVYTZMDVWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630516 | |
Record name | 5-Iodo-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742081-03-4 | |
Record name | 5-Iodo-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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